diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate
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Overview
Description
diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole-1,3-dione core, which is then functionalized with diethoxyphosphorylmethyl groups .
Industrial Production Methods
Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. This approach not only reduces the environmental impact but also enhances the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole-1,3-dione core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield highly substituted isoindole-1,3-dione derivatives, while reduction can produce simpler, less functionalized compounds .
Scientific Research Applications
diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Industry: The compound is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole-1,3-dione derivatives, such as:
- N-isoindoline-1,3-dione
- 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione
- Multifunctionalized isoindole-1,3-diones
Uniqueness
What sets diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate apart is its unique diethoxyphosphorylmethyl functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
IUPAC Name |
2-[2-(diethoxyphosphorylmethyl)phenyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20NO5P/c1-3-24-26(23,25-4-2)13-14-9-5-8-12-17(14)20-18(21)15-10-6-7-11-16(15)19(20)22/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMJYHVQGRUZGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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